molecular formula C21H25N3O2S2 B2887096 2-(butylsulfanyl)-8,8-dimethyl-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione CAS No. 631855-49-7

2-(butylsulfanyl)-8,8-dimethyl-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Cat. No. B2887096
CAS RN: 631855-49-7
M. Wt: 415.57
InChI Key: OFCYGZMJLZDTPL-UHFFFAOYSA-N
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Description

Quinolines and thiophenes are both important classes of heterocyclic compounds. Quinoline is a nitrogen-containing heterocyclic compound and is a weak tertiary base . Thiophene is a five-membered aromatic ring with one sulfur atom . Both of these classes of compounds are known to exhibit a wide range of biological and pharmacological activities .


Synthesis Analysis

Numerous synthetic routes have been developed for the synthesis of quinoline and its derivatives due to its wide range of biological and pharmacological activities . Similarly, there are established protocols for the synthesis of thiophene derivatives .


Chemical Reactions Analysis

Quinolines and thiophenes can undergo a variety of chemical reactions. Quinoline participates in both electrophilic and nucleophilic substitution reactions . Thiophenes can also participate in a variety of reactions, including coupling reactions and electrophilic cyclization reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of quinolines and thiophenes can vary greatly depending on the specific compound. Some general properties of quinolines include being a weak tertiary base and having a molecular weight of 129.16 .

Scientific Research Applications

Synthesis and Chemical Properties

A novel series of compounds, including bis(sulfanediyl)bis(tetrahydropyrimido[4,5-b]quinoline-4,6-diones), have been synthesized via a multicomponent reaction involving bis(sulfanediyl)bis(6-aminopyrimidin-4(1H)-ones) with dimedone and the appropriate aromatic aldehyde. This method showcases the flexibility of the chemical backbone of 2-(butylsulfanyl)-8,8-dimethyl-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione in forming complex molecules linked to benzene, pyridine, or thieno[4,5-d]thiophene cores, highlighting its utility in organic synthesis and medicinal chemistry research (Diab et al., 2021).

Potential Biological Activities

The chemical structure of compounds related to 2-(butylsulfanyl)-8,8-dimethyl-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione has been explored for various biological activities. For instance, certain analogs have been studied for their interactions with DNA and bovine serum albumin (BSA), showing capabilities to photocleave DNA under UV-A light. This property suggests potential applications in studying DNA-protein interactions and developing therapeutic agents (Ragheb et al., 2022). Moreover, modifications to its structure have been evaluated for antioxidant activities, further demonstrating the compound's versatility in pharmaceutical research (Ismaili et al., 2008).

Material Science and Photophysical Properties

The compound's derivatives have been investigated for their luminescent properties, indicating potential applications in material science, specifically in the development of organic electroluminescent (EL) media. Such studies reveal the utility of this compound's derivatives in fabricating devices that require specific light-emitting properties (Tu et al., 2009).

Safety And Hazards

The safety and hazards associated with quinolines and thiophenes can vary greatly depending on the specific compound. Some quinoline derivatives are used in pharmaceuticals and are generally safe when used as directed .

Future Directions

The future directions for research into quinolines and thiophenes are likely to involve the development of new synthetic routes and the discovery of new biological activities . The specific compound you mentioned could potentially be a subject of future research in these areas.

properties

IUPAC Name

2-butylsulfanyl-8,8-dimethyl-5-thiophen-2-yl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S2/c1-4-5-8-28-20-23-18-17(19(26)24-20)16(14-7-6-9-27-14)15-12(22-18)10-21(2,3)11-13(15)25/h6-7,9,16H,4-5,8,10-11H2,1-3H3,(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFCYGZMJLZDTPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=CS4)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(butylsulfanyl)-8,8-dimethyl-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

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